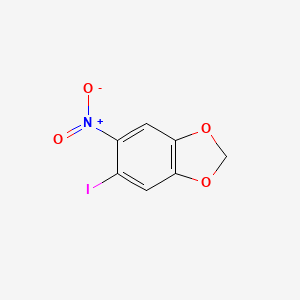

5-Iodo-6-nitro-1,3-benzodioxole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Iodo-6-nitro-1,3-benzodioxole is a compound used for proteomics research . It has a molecular formula of C7H4INO4 and a molecular weight of 293.02 .

Synthesis Analysis

The synthesis of 5-Iodo-6-nitro-1,3-benzodioxole involves two stages . In the first stage, 2-amino-4,5-methylenedioxy-1-nitrobenzene is combined with hydrogen chloride in water for a specific duration . In the second stage, potassium iodide is added in water . The mixture is then filtered, and the residue is dissolved with dichloromethane, dried, and purified by column chromatography .Molecular Structure Analysis

The molecular structure of 5-Iodo-6-nitro-1,3-benzodioxole is represented by the formula C7H4INO4 . The compound is part of the benzodioxole family, which is a class of organic compounds containing a benzene ring fused to a dioxole ring .Physical And Chemical Properties Analysis

5-Iodo-6-nitro-1,3-benzodioxole has a molecular weight of 293.02 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Oxidation of Alcohols

A novel method for the oxidation of alcohols to aldehydes or ketones was developed using a trivalent iodine compound, 1-acetoxy-5-nitro-1,2-benziodoxole-3(1H)-one (ANBX), prepared from the oxidation of 2-iodo-5-nitrobenzoic acid. This process allows for the smooth oxidation of benzylic and aliphatic secondary alcohols under mild conditions, presenting an effective method for alcohol oxidation with potential applications in synthetic chemistry (Iinuma, Moriyama, & Togo, 2013).

Derivatives of 1,3-Benzodioxole

Research on the preparation of amino-1,3-benzodioxoles through the reduction of various nitro-derivatives has been documented. This study provides foundational knowledge on the synthesis of benzodioxole derivatives, which could have implications for the development of new compounds with potential biological or chemical applications (Daliacker, Erkens, & Kim, 1978).

Antimicrobial and Antitumor Agents

Synthesis and evaluation of benzodioxole-based thiosemicarbazone derivatives have been explored for their potential as anticancer agents. This research indicates the versatility of benzodioxole derivatives in developing compounds with biological activity, which could extend to related compounds such as 5-Iodo-6-nitro-1,3-benzodioxole in targeting various diseases (Altıntop, Temel, Sever, Akalın Çiftçi, & Kaplancıklı, 2016).

Photoinitiation Efficiency

The influence of substituents on the photoinitiation efficiency of benzophenone/benzodioxole-based systems was studied, highlighting the potential use of benzodioxole derivatives in photopolymerization processes. This research might inspire further studies on the specific applications of 5-Iodo-6-nitro-1,3-benzodioxole in photoinitiating systems for industrial or research purposes (Yang, Xu, Shi, & Nie, 2012).

Mécanisme D'action

Target of Action

The primary target of 5-Iodo-6-nitro-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) in plants . This receptor plays a crucial role in the regulation of plant growth and development .

Mode of Action

5-Iodo-6-nitro-1,3-benzodioxole: interacts with its target, the auxin receptor TIR1, and enhances root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The interaction of 5-Iodo-6-nitro-1,3-benzodioxole with TIR1 triggers a series of biochemical pathways that lead to the promotion of root growth . This compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .

Result of Action

The result of the action of 5-Iodo-6-nitro-1,3-benzodioxole is the promotion of root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .

Propriétés

IUPAC Name |

5-iodo-6-nitro-1,3-benzodioxole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRDPDCTXSIYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)

![N-(4-(benzyloxy)benzyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2599486.png)

![4-[2-(4-Cyclohexylphenoxy)ethoxy]benzaldehyde](/img/structure/B2599489.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride](/img/structure/B2599493.png)

![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)